molecular formula C5H7N3O2 B1588338 (5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid CAS No. 720706-28-5

(5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid

Cat. No.: B1588338
CAS No.: 720706-28-5
M. Wt: 141.13 g/mol
InChI Key: RIRHAWIZPRZONH-UHFFFAOYSA-N
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Description

(5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms, which contribute to their versatile chemical properties and potential biological activities .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid can be achieved through several methods. One common approach involves the cyclocondensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . Another method includes the 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes that can be optimized for cost-effectiveness and efficiency. The use of continuous flow reactors and metal-free processes has been explored to enhance the sustainability and reduce the environmental impact of the production .

Chemical Reactions Analysis

Types of Reactions: (5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of nitrogen atoms in the triazole ring, which can participate in different bonding interactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions . The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can produce various alkylated derivatives .

Properties

IUPAC Name

2-(5-methyl-1H-1,2,4-triazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-3-6-4(8-7-3)2-5(9)10/h2H2,1H3,(H,9,10)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRHAWIZPRZONH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427126
Record name (5-Methyl-1H-1,2,4-triazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720706-28-5
Record name (5-Methyl-1H-1,2,4-triazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methyl-1H-1,2,4-triazol-5-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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